molecular formula C17H22Cl3N3O3S B11983882 2-[({[2,2,2-Trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid

2-[({[2,2,2-Trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid

Cat. No.: B11983882
M. Wt: 454.8 g/mol
InChI Key: VXDWKAWBLKKJRZ-UHFFFAOYSA-N
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Description

2-[({[2,2,2-Trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid is a complex organic compound characterized by its unique structure, which includes a trichloroethyl group, a heptanoylamino group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[2,2,2-Trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Trichloroethyl Intermediate: This step involves the reaction of trichloroacetaldehyde with an appropriate amine to form the trichloroethyl intermediate.

    Amidation: The trichloroethyl intermediate is then reacted with heptanoic acid or its derivatives to form the heptanoylamino group.

    Coupling with Benzoic Acid: The final step involves coupling the heptanoylamino-trichloroethyl intermediate with benzoic acid under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[({[2,2,2-Trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[({[2,2,2-Trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[({[2,2,2-Trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins, while the benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[({[2,2,2-Trichloro-1-(propionylamino)ethyl]amino}carbothioyl)amino]benzoic acid
  • 2-[({[2,2,2-Trichloro-1-(pentanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid
  • 2-[({[2,2,2-Trichloro-1-(hexanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid

Uniqueness

The uniqueness of 2-[({[2,2,2-Trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid lies in its specific heptanoylamino group, which imparts distinct physicochemical properties and biological activities compared to its analogs with shorter or longer acyl chains.

Properties

Molecular Formula

C17H22Cl3N3O3S

Molecular Weight

454.8 g/mol

IUPAC Name

2-[[2,2,2-trichloro-1-(heptanoylamino)ethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C17H22Cl3N3O3S/c1-2-3-4-5-10-13(24)22-15(17(18,19)20)23-16(27)21-12-9-7-6-8-11(12)14(25)26/h6-9,15H,2-5,10H2,1H3,(H,22,24)(H,25,26)(H2,21,23,27)

InChI Key

VXDWKAWBLKKJRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C(=O)O

Origin of Product

United States

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